3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrCl2O and its molecular weight is 358.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical and Charge Transport Properties
Linear and Nonlinear Optical Properties The chalcone derivative (E)-3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one has been studied for its optical properties. It demonstrates promising linear optical, second, and third-order nonlinear optical (NLO) properties. These properties, along with its charge transport capabilities, make it a potential candidate for use in various semiconductor devices. The compound shows significant electron transfer integrals, suggesting its utility as an electron transport material and potential for functioning as n-type in organic semiconductor devices (Shkir, 2019).
Molecular Structure and Interaction
Synthesis and Crystal Structures The chalcone derivatives have been synthesized and characterized, providing insights into their molecular structures through crystallography and spectroscopic techniques. The detailed analysis of molecular geometry, intermolecular interactions, and crystal packing offers a profound understanding of their structural features. Such studies are crucial for exploring their potential applications in various fields (Salian, 2018).
Synthetic Applications
Benzimidazoles and Thiazole Derivatives Synthesis The compound has been used in the synthesis of 1-substituted benzimidazoles and thiazole derivatives. These synthetic routes open avenues for creating a diverse array of chemical entities, which can be pivotal for pharmaceutical and material science research (Lygin, 2009) (Nadaf, 2019).
Antimicrobial and Antiradical Activity
Antimicrobial Properties Some chalcone derivatives, including similar compounds, have exhibited antimicrobial properties against various strains, including S. aureus and E. coli. The potential for these compounds to serve as antimicrobial agents in medical and environmental applications is noteworthy (Mutreja, 1980).
Antipathogenic Activity Certain chalcone derivatives have demonstrated significant antipathogenic activity against yeasts and molds, including fluconazole-resistant strains. This positions them as potential candidates for developing new antifungal agents, especially in the context of increasing drug resistance (Buchta, 2004).
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-3-10(9-11)7-8-14(19)12-5-2-6-13(17)15(12)18/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDHQHIPKQJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209922 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-67-3 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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